molecular formula C22H16Br2O4 B10888918 Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate)

Benzene-1,2-diyl bis(3-bromo-4-methylbenzoate)

Cat. No.: B10888918
M. Wt: 504.2 g/mol
InChI Key: YSWVIOWUNFPLLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-hydroxyphenyl 3-bromo-4-methylbenzoate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENYL 3-BROMO-4-METHYLBENZOATE is unique due to its specific arrangement of bromine and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C22H16Br2O4

Molecular Weight

504.2 g/mol

IUPAC Name

[2-(3-bromo-4-methylbenzoyl)oxyphenyl] 3-bromo-4-methylbenzoate

InChI

InChI=1S/C22H16Br2O4/c1-13-7-9-15(11-17(13)23)21(25)27-19-5-3-4-6-20(19)28-22(26)16-10-8-14(2)18(24)12-16/h3-12H,1-2H3

InChI Key

YSWVIOWUNFPLLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)C)Br)Br

Origin of Product

United States

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